
2-fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide
Overview
Description
2-Fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide is a chemical compound with the molecular formula C9H8FN3O2S and a molecular weight of 241.25 g/mol . This compound is characterized by the presence of a fluorine atom, a pyrazole ring, and a benzene sulfonamide group. It is typically found in a powder form and is used in various scientific research applications .
Preparation Methods
The synthesis of 2-fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzenesulfonyl chloride with 4-amino-1H-pyrazole under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
This may include the use of continuous flow reactors and automated purification systems to increase efficiency and yield .
Chemical Reactions Analysis
2-Fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .
Scientific Research Applications
2-Fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access . This inhibition can affect various biochemical pathways, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide can be compared with other similar compounds, such as:
2-Chloro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide: Similar structure but with a chlorine atom instead of fluorine.
2-Bromo-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide: Contains a bromine atom, which can affect its chemical properties and applications.
2-Iodo-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
2-Fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research findings and case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 2-fluorobenzenesulfonyl chloride with 4-amino-1H-pyrazole. This process allows for the introduction of the sulfonamide group, which is known for enhancing biological activity. The molecular structure can be depicted as follows:
Biological Activity Overview
The biological activity of this compound has been evaluated against various pathogens and cancer cell lines. The following sections detail its effects on specific diseases.
Antileishmanial Activity
Recent studies have shown that derivatives of pyrazole-based sulfonamides exhibit significant antileishmanial activity. For instance, compounds structurally similar to this compound were tested against Leishmania infantum and Leishmania amazonensis. Results indicated that some derivatives had IC50 values comparable to pentamidine, a standard treatment for leishmaniasis, but with lower cytotoxicity towards mammalian cells .
Table 1: Antileishmanial Activity of Pyrazole Derivatives
Compound | IC50 against L. infantum (mM) | IC50 against L. amazonensis (mM) |
---|---|---|
This compound | TBD | TBD |
Compound 3b | 0.059 | 0.070 |
Compound 3e | 0.065 | 0.072 |
Antimicrobial Properties
The pyrazole nucleus is associated with a broad spectrum of biological activities, including antimicrobial effects. Studies have demonstrated that compounds containing the pyrazole ring exhibit significant antibacterial and antifungal properties. For example, derivatives have shown effectiveness against bacterial strains such as E. coli and Staphylococcus aureus at concentrations as low as 40 µg/mL .
Table 2: Antimicrobial Activity
Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
---|---|---|
This compound | E. coli | TBD |
Compound A | S. aureus | TBD |
Anti-inflammatory Effects
Pyrazole derivatives are also noted for their anti-inflammatory activities. Research indicates that they can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them potential candidates for treating inflammatory diseases .
Table 3: Anti-inflammatory Activity
Compound | TNF-α Inhibition (%) at 10 µM | IL-6 Inhibition (%) at 10 µM |
---|---|---|
This compound | TBD | TBD |
Dexamethasone (standard) | 76% | 86% |
Case Studies
Several case studies highlight the efficacy of pyrazole-based compounds in clinical settings:
- Case Study on Leishmaniasis Treatment : A study evaluated the effectiveness of various pyrazole derivatives in treating leishmaniasis in animal models, showing promising results with reduced side effects compared to traditional treatments.
- Clinical Trials for Anti-inflammatory Agents : Clinical trials involving pyrazole derivatives demonstrated significant reductions in inflammation markers in patients with rheumatoid arthritis.
Properties
IUPAC Name |
2-fluoro-N-(1H-pyrazol-4-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O2S/c10-8-3-1-2-4-9(8)16(14,15)13-7-5-11-12-6-7/h1-6,13H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIBJPIYOXRHFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CNN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1153206-27-9 | |
Record name | 2-fluoro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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